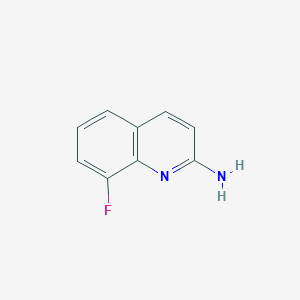

8-Fluoroquinolin-2-amine

Description

BenchChem offers high-quality 8-Fluoroquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACADMXUUZZORGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734740 | |

| Record name | 8-Fluoroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342095-20-8 | |

| Record name | 8-Fluoroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Fluoroquinolin-2-amine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Fluoroquinolin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Fluoroquinolin-2-amine, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] The document delves into prevalent synthetic strategies for the quinoline core, with a detailed focus on the Friedländer Annulation as a preferred route. We present a robust, step-by-step protocol, underpinned by mechanistic rationale and field-proven insights. Furthermore, a multi-technique approach to the structural elucidation and purity verification of the target compound is detailed, encompassing spectroscopic and chromatographic methods. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of 8-Fluoroquinolin-2-amine.

Introduction: The Significance of 8-Fluoroquinolin-2-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, antibiotics, and anticancer drugs.[2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological profiles. The 8-fluoro substitution on the quinoline ring, combined with an amine group at the 2-position, makes 8-Fluoroquinolin-2-amine a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.[1][3][4][5] This guide offers an in-depth examination of its synthesis and rigorous characterization.

Strategic Approaches to Quinoline Synthesis

Several classical methods exist for the construction of the quinoline core. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

-

Skraup Synthesis : This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to yield a quinoline.[6][7][8] While fundamental, the often harsh and violent reaction conditions limit its application for sensitive or highly functionalized substrates.

-

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of acid.[9][10][11][12] It offers more versatility in accessing substituted quinolines.

-

Combes Synthesis : This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone.[2][13][14][15] It is particularly effective for preparing 2,4-substituted quinolines.

-

Friedländer Annulation : This is one of the most direct and widely used methods for synthesizing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[16][17][18] Given the desired 2-amino substitution pattern, the Friedländer synthesis represents a highly logical and efficient approach.

For the synthesis of 8-Fluoroquinolin-2-amine, the Friedländer Annulation is the most strategically sound choice. It allows for the direct construction of the desired product from readily accessible precursors: 2-amino-3-fluorobenzaldehyde and a suitable synthon for the 2-amino pyridine ring portion.

Detailed Synthetic Protocol: Friedländer Annulation

This section provides a detailed, self-validating experimental protocol. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Principle

The reaction proceeds via an initial aldol-type condensation between 2-amino-3-fluorobenzaldehyde and a ketone (or a ketone equivalent like pyruvonitrile, which can be hydrolyzed in situ), followed by the formation of a Schiff base. Subsequent intramolecular cyclization and dehydration yield the final aromatic quinoline ring system.[16] The use of a catalyst, such as piperidine or p-toluenesulfonic acid, is crucial for facilitating both the condensation and cyclization steps.[17][19]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Amino-3-fluorobenzaldehyde | 139.13 | 1.39 g | 10.0 | Limiting Reagent |

| Pyruvonitrile (Acetyl cyanide) | 69.06 | 0.83 g | 12.0 | 1.2 equivalents |

| Piperidine | 85.15 | 0.17 g | 2.0 | Basic Catalyst (20 mol%) |

| Ethanol (anhydrous) | 46.07 | 50 mL | - | Reaction Solvent |

| Ethyl Acetate | 88.11 | ~200 mL | - | For extraction |

| Hexanes | - | ~200 mL | - | For chromatography and recrystallization |

| Saturated NaCl Solution (Brine) | - | ~50 mL | - | For work-up |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying agent |

| Silica Gel | - | ~50 g | - | For column chromatography |

Step-by-Step Experimental Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-fluorobenzaldehyde (1.39 g, 10.0 mmol) and anhydrous ethanol (50 mL). Stir at room temperature until the solid is fully dissolved.

-

Expert Insight: Using an anhydrous solvent is critical to prevent unwanted side reactions and to ensure the efficiency of the condensation steps.

-

-

Addition of Reagents : To the stirred solution, add pyruvonitrile (0.83 g, 12.0 mmol) followed by the catalytic amount of piperidine (0.17 g, 2.0 mmol).

-

Reaction : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Trustworthiness: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. The starting material (aldehyde) should gradually be consumed as a new, more polar spot (the product) appears.

-

-

Work-up : After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction : Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Expert Insight: The water wash removes the piperidine catalyst and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

-

Expert Insight: Gradient elution is necessary to first elute any non-polar impurities before cleanly isolating the more polar product.

-

-

Recrystallization : Combine the product-containing fractions (identified by TLC) and remove the solvent. Recrystallize the purified solid from a hot mixture of ethyl acetate and hexanes to yield 8-Fluoroquinolin-2-amine as a crystalline solid. This final step significantly enhances purity.[20]

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 8-Fluoroquinolin-2-amine. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.0 (d, 1H) : H4 proton. δ 7.1-7.4 (m, 3H) : H5, H6, H7 aromatic protons. δ 6.8 (d, 1H) : H3 proton. δ 4.8-5.2 (br s, 2H) : -NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR (100 MHz, CDCl₃) | ~9 signals in the aromatic region (110-160 ppm), including a C-F coupled carbon. Key signals include C2 (bearing amine), C8 (bearing fluorine), and C8a (bridgehead). |

| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance is expected in the typical aromatic fluorine region. |

| Mass Spectrometry (ESI+) | Expected m/z : 163.0666 for [M+H]⁺ (Calculated for C₉H₈FN₂⁺). The observed high-resolution mass should be within 5 ppm of the calculated value. |

| FT-IR (KBr Pellet, cm⁻¹) | 3450-3300 : N-H stretching (asymmetric and symmetric) of the primary amine. ~1620 : C=N stretching of the quinoline ring. 1600-1450 : C=C aromatic ring stretching. ~1250 : C-F stretching.[21][22][23] |

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC) : Purity should be assessed using a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). The product should appear as a single major peak, and purity should ideally be >98%.

-

Thin-Layer Chromatography (TLC) : Used for reaction monitoring and fraction analysis during chromatography. A typical Rf value would be ~0.3-0.4 in a 3:1 Hexanes:Ethyl Acetate system, visualized under UV light (254 nm).

Conclusion

This guide has outlined a comprehensive and reliable strategy for the synthesis and characterization of 8-Fluoroquinolin-2-amine. By selecting the Friedländer Annulation, we leverage a classic yet highly effective method for constructing the quinoline core, tailored to the specific target molecule. The detailed protocol, complete with mechanistic rationale and validation checkpoints, ensures a high degree of success and reproducibility. The multi-faceted characterization plan, employing NMR, MS, IR, and HPLC, provides a robust framework for unequivocally confirming the structure and purity of the final product. This document serves as a complete technical resource for chemists and researchers, enabling the confident synthesis of this valuable chemical building block for further discovery and development.

References

- Skraup reaction - Wikipedia. (n.d.).

- Combes Quinoline Synthesis. (n.d.).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).

- Doebner–Miller reaction - Wikipedia. (n.d.).

- Combes quinoline synthesis - Wikipedia. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).

- The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.).

- Doebner-Miller Reaction - SynArchive. (n.d.).

- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited - ACS Publications. (n.d.).

- Combes Quinoline Synthesis PDF - Scribd. (n.d.).

- Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.).

- A Comparative Guide to the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one - Benchchem. (n.d.).

- Friedländer synthesis - Wikipedia. (n.d.).

- Highly Regioselective Friedlaender Annulations with Unmodified Ketones - Organic Chemistry Portal. (n.d.).

- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (n.d.).

- Highly regioselective Friedländer annulations with unmodified ketones - PubMed. (n.d.).

- Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines - Fordham Research Commons. (n.d.).

- Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (n.d.).

- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. (n.d.).

- 8-Fluoroquinolin-2-amine Supplier & Distributor - Process Point Chemicals. (n.d.).

- 8-Fluoro-quinoline - SpectraBase. (n.d.).

- FT-IR spectral data of 8HQ | Download Table - ResearchGate. (n.d.).

- Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (n.d.).

- Infrared spectrum of L, 8HQ and Mn-complex | Download Scientific Diagram - ResearchGate. (n.d.).

- FTIR spectrum of 8hydroxyquinoline. | Download Scientific Diagram - ResearchGate. (n.d.).

- Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996) - ResearchGate. (n.d.).

- Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996) - PubMed. (n.d.).

- A method for purifying 8-hydroxyquinoline reaction solution - Google Patents. (n.d.).

Sources

- 1. 8-Fluoroquinolin-2-amine Supplier & Distributor of CAS# [processpointchem.com]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 13. Combes Quinoline Synthesis [drugfuture.com]

- 14. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 15. scribd.com [scribd.com]

- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoroquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroquinolin-2-amine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the versatile quinoline scaffold with the modulating effects of a fluorine substituent, make it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the physicochemical properties of 8-Fluoroquinolin-2-amine, offering insights into its molecular characteristics, and presents detailed experimental protocols for their determination. While specific experimental data for this compound is not extensively available in public literature, this document leverages data from structurally analogous compounds and established scientific principles to provide reliable predictions and robust methodologies for its characterization.

Introduction: The Significance of 8-Fluoroquinolin-2-amine in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 8-position and an amine group at the 2-position of the quinoline nucleus in 8-Fluoroquinolin-2-amine creates a molecule with distinct electronic and steric properties. The electronegative fluorine atom can influence the basicity of the quinoline nitrogen and the amine group, impact metabolic stability, and enhance binding interactions with biological targets. The 2-amino group provides a key site for further chemical modification, allowing for the construction of diverse compound libraries. Consequently, a thorough understanding of the physicochemical properties of 8-Fluoroquinolin-2-amine is paramount for its effective utilization in the rational design and development of new therapeutic agents.[1]

Molecular Structure and Core Properties

The foundational characteristics of 8-Fluoroquinolin-2-amine are summarized below. These properties are essential for any experimental work involving this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.16 g/mol | |

| CAS Number | 1342095-20-8 | [2] |

| Appearance | White to off-white solid (predicted) |

Molecular Structure:

Caption: 2D structure of 8-Fluoroquinolin-2-amine.

Predicted Physicochemical Properties and Their Implications

| Property | Predicted Value/Range | Rationale and Implications for Drug Development |

| Melting Point (°C) | 150 - 170 | The planar, aromatic structure with potential for hydrogen bonding suggests a relatively high melting point. A defined melting point is an indicator of purity. |

| Boiling Point (°C) | > 300 | High molecular weight and polarity suggest a high boiling point, typical for quinoline derivatives. |

| Aqueous Solubility | Low to moderate | The aromatic core is hydrophobic, but the amino group and quinoline nitrogen can be protonated at physiological pH, which would increase solubility. The fluorine atom may slightly decrease aqueous solubility.[3] |

| pKa (of the conjugate acid) | 4.0 - 5.0 | The electron-withdrawing fluorine atom at the 8-position is expected to decrease the basicity of the quinoline nitrogen compared to 8-aminoquinoline. The 2-amino group's basicity will also be influenced. This pKa range is crucial for predicting the ionization state in different biological compartments. |

| LogP | 2.0 - 3.0 | The presence of the fluorine atom increases lipophilicity compared to the parent amine. A LogP in this range often correlates with good membrane permeability. |

Experimental Determination of Physicochemical Properties: Protocols and Workflows

Accurate experimental determination of the physicochemical properties is essential for building robust structure-activity relationships (SAR) and for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for the physicochemical characterization of 8-Fluoroquinolin-2-amine.

Detailed Experimental Protocols

Hypothetical Synthetic Pathway:

Sources

An In-depth Technical Guide to 8-Fluoroquinolin-2-amine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 8-Fluoroquinolin-2-amine (CAS No. 1342095-20-8), a crucial heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, plausible synthetic routes, physicochemical characteristics, and its strategic importance in the synthesis of bioactive molecules, particularly kinase inhibitors and other therapeutic agents. This document is structured to provide not just data, but expert insights into the causality behind its utility and application.

Core Chemical Identity and Physicochemical Profile

8-Fluoroquinolin-2-amine is a fluorinated aromatic amine built on a quinoline scaffold. The presence of the fluorine atom at the 8-position and the amine group at the 2-position significantly influences its electronic properties, reactivity, and potential for forming targeted interactions in biological systems.

Molecular Structure

The fundamental structure of 8-Fluoroquinolin-2-amine is depicted below. The strategic placement of the fluorine and amine substituents creates a unique platform for synthetic elaboration.

Caption: Molecular structure of 8-Fluoroquinolin-2-amine.

Physicochemical Data Summary

While comprehensive experimental data for this specific intermediate is not widely published, we can consolidate known information and provide expert estimations based on closely related analogs. This approach is standard in early-phase research and development for anticipating compound behavior.

| Property | Value / Expected Value | Source / Basis |

| CAS Number | 1342095-20-8 | [1] |

| Molecular Formula | C₉H₇FN₂ | [2] |

| Molecular Weight | 162.17 g/mol | [1] |

| Appearance | White to off-white or yellow solid | Inferred from analogs |

| Melting Point | ~130-140 °C (estimated) | Analog Data (2-Aminoquinoline: 131.5-132.5 °C)[3] |

| Boiling Point | >300 °C (estimated) | Analog Data (8-Fluoroquinoline: 148 °C @ 30 Torr)[4] |

| Solubility | Soluble in DMSO, DMF, and hot alcohols; limited solubility in water. | General solubility for heterocyclic amines |

| pKa (Conjugate Acid) | ~4-5 (estimated) | Analog Data (8-Fluoroquinoline pKa: 1.93)[4] |

Expertise Insight: The introduction of an amino group at the 2-position, a conjugated 'vinylogous guanidine' type system, is expected to increase the basicity compared to the parent 8-fluoroquinoline. The fluorine at the 8-position acts as a weak electron-withdrawing group, which may slightly decrease the basicity of the quinoline nitrogen but enhances the potential for specific halogen bonding interactions in a biological target.

Proposed Synthetic Strategy: The Friedländer Annulation

While the exact commercial synthesis protocol for 8-Fluoroquinolin-2-amine is likely proprietary, a chemically sound and adaptable laboratory-scale synthesis can be proposed based on the classical Friedländer annulation. This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or nitrile).

For 8-Fluoroquinolin-2-amine, a logical approach is the reaction of 2-amino-3-fluorobenzaldehyde with acetonitrile under basic or acidic conditions. The causality of this choice lies in the high reactivity of the aldehyde and the acidic α-protons of acetonitrile, which can be deprotonated to initiate the condensation cascade.

Caption: Proposed Friedländer synthesis workflow for 8-Fluoroquinolin-2-amine.

Self-Validating Protocol Steps (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or DMSO.

-

Reagent Addition: Add an excess of acetonitrile (5-10 eq) to the solution. To this mixture, add a catalytic amount of a strong base (e.g., powdered KOH, 0.2 eq) or an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

-

Causality: The choice between base or acid catalysis depends on substrate stability and can be optimized. Base catalysis deprotonates acetonitrile, forming a nucleophile. Acid catalysis activates the carbonyl group of the aldehyde towards nucleophilic attack.

-

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to reach completion.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a mild base (e.g., NaHCO₃ solution). If a base catalyst was used, neutralize with dilute acid (e.g., 1M HCl). The product may precipitate upon cooling or neutralization.

-

Purification: The crude product can be collected by filtration. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 8-Fluoroquinolin-2-amine.

-

Trustworthiness: The purity of the final compound must be validated by analytical techniques such as NMR spectroscopy and mass spectrometry, as described in the next section.

-

Spectroscopic Characterization (Expected)

For a researcher, confirming the structure and purity of a synthesized or purchased intermediate is paramount. Below are the expected spectroscopic signatures for 8-Fluoroquinolin-2-amine.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (4H): Multiple signals in the δ 6.5-8.0 ppm range. Protons on the quinoline ring will exhibit characteristic doublet and triplet splitting patterns (J-coupling). The proton adjacent to the fluorine atom (H7) will show additional coupling to ¹⁹F. - Amine Protons (2H): A broad singlet (δ ~5.0-6.0 ppm) which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons (9C): Nine distinct signals in the δ 100-160 ppm range. The carbon directly bonded to fluorine (C8) will appear as a doublet with a large ¹JCF coupling constant (~240-260 Hz). Other carbons in proximity will show smaller ²JCF and ³JCF couplings. The carbon bearing the amine group (C2) will be significantly shielded. |

| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with adjacent aromatic protons (H7). Its chemical shift will be characteristic of a fluoroaryl group. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z = 163.07, corresponding to the protonated molecule (C₉H₈FN₂⁺). |

Expertise Insight: ¹⁹F NMR is a uniquely powerful tool for fluorinated compounds. It provides a clean spectrum with a wide chemical shift range, making it excellent for purity assessment and confirming the presence and electronic environment of the fluorine atom. The observation of C-F coupling in the ¹³C NMR spectrum is a definitive structural confirmation.

Applications in Drug Discovery & Medicinal Chemistry

The true value of 8-Fluoroquinolin-2-amine lies in its role as a versatile scaffold. The amino group at the 2-position serves as a key synthetic handle for elaboration, allowing medicinal chemists to append various side chains, linkers, and pharmacophores to explore structure-activity relationships (SAR).

Role as a Kinase Inhibitor Building Block

The quinoline core is a "privileged scaffold" found in numerous FDA-approved kinase inhibitors. The nitrogen atom at the 1-position often acts as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP.

Caption: Logical workflow for using 8-Fluoroquinolin-2-amine in kinase inhibitor design.

-

Synthetic Elaboration: The primary amine at C2 can be readily acylated, alkylated, or used in reductive amination and coupling reactions to attach diverse functional groups. This allows for the systematic exploration of the solvent-exposed regions of a kinase active site.

-

Fluorine's Role: The fluorine at C8 is not merely a placeholder. It can block metabolic attack at that position, improving pharmacokinetic properties. Furthermore, its electronegativity can modulate the pKa of the quinoline ring system and potentially form favorable orthogonal dipole or halogen-bonding interactions with the protein target, enhancing binding affinity and selectivity.

-

Relevant Targets: While direct biological data for 8-Fluoroquinolin-2-amine is scarce, derivatives of related fluoroquinolines have been investigated as inhibitors of targets like Histone Deacetylases (HDACs) and other protein kinases.[5][6] For example, the clinical candidate CHR-3996, an HDAC inhibitor, incorporates a (6-fluoroquinolin-2-yl)methylamino moiety, highlighting the value of the 2-amino-fluoroquinoline scaffold in generating potent and selective enzyme inhibitors.[5][6]

Safety, Handling, and Storage

As a laboratory chemical, 8-Fluoroquinolin-2-amine must be handled with appropriate care.

-

Hazard Classification: The compound is classified as an irritant.[2] Based on analogs like 8-aminoquinoline, it should be considered harmful if swallowed and a skin and strong eye irritant.[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

8-Fluoroquinolin-2-amine represents a strategically important intermediate for the modern medicinal chemist. While detailed public data on the compound itself is limited, its structure provides a rich platform for synthetic innovation. The combination of the reactive amine handle, the bio-relevant quinoline core, and the modulating effects of the fluorine substituent makes it a high-value building block for generating libraries of novel compounds aimed at complex biological targets like protein kinases. Its logical application in drug design, guided by the principles outlined in this guide, allows researchers to harness its potential to develop next-generation therapeutics.

References

-

Cenmed Enterprises. 8-Fluoroquinolin-2-amine (C007B-524330). [Link]

-

ProcessPoint Chemicals. 8-Fluoroquinolin-2-amine Supplier & Distributor of CAS#. [Link]

-

PubChem. 2-Aminoquinoline. National Center for Biotechnology Information. [Link]

-

Moffat, D., et al. (2010). Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry, 53(24), 8663–8678. [Link]

-

PubChem. 8-Aminoquinoline. National Center for Biotechnology Information. [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. 8-Fluoroquinolin-2-amine Supplier & Distributor of CAS# [processpointchem.com]

- 3. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-FLUOROQUINOLINE | 394-68-3 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 8-Fluoroquinolin-2-amine: A Technical Guide for Researchers

Disclaimer: Direct experimental spectroscopic data (NMR, MS, IR) for 8-Fluoroquinolin-2-amine could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed analysis based on established principles of spectroscopy and data from closely related, structurally analogous compounds to predict the expected spectroscopic properties of 8-Fluoroquinolin-2-amine. This information is intended to serve as a robust reference for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Introduction

8-Fluoroquinolin-2-amine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the quinoline scaffold, a privileged structure in drug discovery, combined with the strategic placement of a fluorine atom and an amino group, imparts unique physicochemical and biological properties. A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical and biological processes. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of 8-Fluoroquinolin-2-amine forms the basis for predicting its spectroscopic behavior. The quinoline ring system provides a rigid aromatic core, while the fluorine and amine substituents introduce distinct electronic effects that influence the chemical environment of the constituent atoms.

Caption: Molecular structure of 8-Fluoroquinolin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 8-Fluoroquinolin-2-amine are detailed below. These predictions are based on the known chemical shifts of substituted quinolines and the predictable electronic effects of the fluorine and amine substituents.[1]

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The fluorine atom at the C8 position will introduce through-space and through-bond couplings to nearby protons, most notably H7.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.0 | d | 1H | H4 |

| ~7.2 - 7.4 | t | 1H | H6 |

| ~7.0 - 7.2 | dd | 1H | H5 |

| ~6.8 - 7.0 | d | 1H | H3 |

| ~6.6 - 6.8 | dd | 1H | H7 |

| ~5.0 - 6.0 | br s | 2H | -NH₂ |

d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the electronegative fluorine (C8) is expected to show a large one-bond C-F coupling constant.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~160 - 165 (d, ¹JCF ≈ 240-260 Hz) | C8 |

| ~155 - 160 | C2 |

| ~145 - 150 | C8a |

| ~135 - 140 | C4 |

| ~125 - 130 | C4a |

| ~120 - 125 | C6 |

| ~115 - 120 (d, ²JCF ≈ 15-25 Hz) | C7 |

| ~110 - 115 (d, ³JCF ≈ 5-10 Hz) | C5 |

| ~105 - 110 | C3 |

d = doublet, JCF = carbon-fluorine coupling constant

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 8-Fluoroquinolin-2-amine (C₉H₇FN₂), the expected molecular weight is approximately 162.06 g/mol .

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be prominent. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals.

| m/z (Predicted) | Interpretation |

| 162 | Molecular ion [M]⁺ |

| 145 | [M - NH₃]⁺ |

| 135 | [M - HCN]⁺ |

| 118 | [M - HCN - NH₃]⁺ |

The fragmentation of aromatic amines often involves alpha-cleavage, though in a rigid system like quinoline, ring fragmentation is more complex.[2][3] The presence of fluorine can also influence the fragmentation pathways.[4]

Caption: Predicted primary fragmentation pathways for 8-Fluoroquinolin-2-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-Fluoroquinolin-2-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.[5][6]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1650 - 1600 | N-H bend | Primary Amine (-NH₂) |

| 1620 - 1580 | C=C and C=N stretch | Aromatic Ring |

| 1250 - 1000 | C-F stretch | Aryl-F |

The presence of a primary amine will be indicated by a pair of bands in the N-H stretching region. The C-F stretch typically appears as a strong band in the fingerprint region.

Experimental Protocols

While specific experimental data for 8-Fluoroquinolin-2-amine is not available, the following are general methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse sequences for ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) should be employed.[7]

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe, or for volatile compounds, through a gas chromatograph (GC-MS). For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl, KBr). Attenuated Total Reflectance (ATR) is another common technique for solid samples.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 8-Fluoroquinolin-2-amine. The predicted NMR, MS, and IR data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a valuable resource for the scientific community. Researchers working with this compound can use this guide for initial identification, to aid in the interpretation of experimental data, and as a foundation for further structural and functional studies. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.

References

- Infrared spectra and the structure of drugs of the fluoroquinolone group. (n.d.).

- Edgar, M., Hayward, D., Zeinali, F., Riaz, S., & Weaver, G. W. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. SciSpace.

- The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... (n.d.).

- 1 H (a) and 13 C (b) NMR spectra of... (n.d.).

- Infrared Spectroscopy. (n.d.). CDN.

- Table of Characteristic IR Absorptions. (n.d.).

- Mass Spectrometry: Fragment

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- Synthesis and characterization of 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate and 8-hydroxyquinolin-1-ium 2,2,2-trichloroacet

- 23687-26-5 Cas No. | 6-Aminoisoquinoline. (n.d.). Apollo Scientific.

- Amine Fragment

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- Synthesis and characterization of 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate and 8-hydroxyquinolin-1-ium 2,2,2-trichloroacetate by z-scan technique | Request PDF. (n.d.).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.

- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl

- FTIR spectra of 8-HQ and synthesized M(II) complexes. (n.d.).

- 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospr. (n.d.). Glen Jackson - West Virginia University.

- 23687-26-5|6-Aminoisoquinoline|BLD Pharm. (n.d.).

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Background of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry and materials science.[1][2][3] Its derivatives have demonstrated a vast array of biological activities, leading to the development of numerous therapeutic agents.[4][5][6][7][8] This technical guide provides a comprehensive exploration of the discovery and historical background of substituted quinolines, delving into their initial isolation, the elucidation of their structure, and the development of seminal synthetic methodologies that paved the way for their widespread application.

The Dawn of Quinoline: From Coal Tar to Structural Elucidation

The story of quinoline begins in the mid-19th century, a period of burgeoning exploration in the field of organic chemistry.

Initial Isolation and Early Observations

In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a strong odor from coal tar, which he named "leukol".[9] A few years later, in 1842, French chemist Charles Gerhardt obtained a compound by the dry distillation of the antimalarial alkaloid quinine with a strong base, which he termed "Chinolein" or "Chinolin".[9] Initially, these were thought to be distinct substances due to differences in their reactivity. However, August Hofmann later demonstrated that these were, in fact, the same compound, and the observed discrepancies were due to impurities.[9] This realization marked a pivotal moment, linking a coal tar derivative to a medicinally vital natural product and hinting at the therapeutic potential of this new class of compounds.

Unraveling the Structure

The determination of quinoline's structure was a significant challenge for chemists of the era. It was not until 1869 that August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic structure of a benzene ring fused to a pyridine ring.[10] This structural hypothesis provided the foundational framework for understanding the chemical properties and reactivity of quinoline, paving the way for the development of synthetic routes to its derivatives.

Foundational Synthetic Methodologies

The ability to synthesize quinolines and their substituted analogs in the laboratory was a critical step in unlocking their full potential. Several classical "named" reactions were developed in the late 19th century, many of which are still in use today.

The Skraup Synthesis (1880)

Developed by Zdenko Hans Skraup, this was one of the earliest and most impactful methods for synthesizing the quinoline core.[1][3] The reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][11]

Causality Behind Experimental Choices:

-

Glycerol and Sulfuric Acid: The dehydration of glycerol by concentrated sulfuric acid in situ generates acrolein (propenal).[11] This α,β-unsaturated aldehyde is the key electrophile in the reaction.

-

Aniline: The aniline acts as the nucleophile, undergoing a Michael addition to the acrolein.

-

Nitrobenzene: This serves as an oxidizing agent to aromatize the initially formed dihydroquinoline intermediate to the stable quinoline ring system.[11]

-

Ferrous Sulfate: Often added to moderate the highly exothermic reaction.[11]

Experimental Protocol: A Generalized Skraup Synthesis

-

Reaction Setup: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of the aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Oxidant: Slowly and cautiously add nitrobenzene to the reaction mixture. The reaction is often initiated by gentle heating.

-

Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

-

Workup: After cooling, pour the reaction mixture onto ice and neutralize with a strong base (e.g., sodium hydroxide).

-

Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or chloroform).

-

Purification: Purify the crude product by distillation or chromatography.

Logical Relationship Diagram: Skraup Synthesis

Caption: Workflow of the Skraup Synthesis.

The Doebner-von Miller Reaction (1881)

This method is a variation of the Skraup synthesis that allows for the preparation of 2- and 4-substituted quinolines. It utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the acid-catalyzed condensation of two equivalents of an aldehyde or a ketone.

The Combes Quinoline Synthesis (1888)

The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines.[1][12] It involves the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[12]

Experimental Protocol: A Generalized Combes Synthesis

-

Condensation: React the aniline with a β-diketone (e.g., acetylacetone) with or without a catalyst to form an enamine intermediate (a Schiff base). This step often involves the removal of water.

-

Cyclization: Treat the enamine intermediate with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heat to induce cyclization and dehydration.

-

Workup and Purification: Neutralize the reaction mixture, extract the product, and purify by recrystallization or chromatography.

Signaling Pathway Diagram: Combes Synthesis Mechanism

Caption: Mechanism of the Combes Synthesis.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward and widely used method for producing substituted quinolines.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or ester).[1]

Trustworthiness of the Protocol: The self-validating nature of this reaction lies in the formation of a stable, aromatic quinoline ring as the thermodynamic sink of the reaction, driving the equilibrium towards the product.

Other Foundational Syntheses

Several other classical methods have been instrumental in the development of quinoline chemistry:

-

Conrad-Limpach Synthesis: Utilizes anilines and β-ketoesters.[9]

-

Pfitzinger Reaction: Employs isatin and a carbonyl compound to yield quinoline-4-carboxylic acids.[1][2][3]

-

Gould-Jacobs Reaction: Starts from an aniline and ethyl ethoxymethylenemalonate.[9]

The Rise of Substituted Quinolines in Medicinal Chemistry

The development of these synthetic routes opened the floodgates for the exploration of substituted quinolines as therapeutic agents.

Antimalarial Agents: A Historical Mainstay

The structural similarity of quinoline to quinine, the first effective treatment for malaria, was not lost on chemists.[10] This led to the synthesis and evaluation of a vast library of quinoline derivatives for their antimalarial activity. A pivotal breakthrough was the development of chloroquine in the 1930s, a synthetic quinoline that proved to be a highly effective and widely used antimalarial drug for many years.[10] Other important antimalarial quinolines include primaquine and mefloquine.[3]

Expansion into Other Therapeutic Areas

Over time, the pharmacological potential of substituted quinolines has been shown to extend far beyond malaria.[8] They have been investigated and developed for a wide range of biological activities, including:

-

Anticancer: Certain quinoline derivatives exhibit potent anticancer properties.[4][5][6][7][8][13]

-

Antibacterial and Antifungal: The quinoline scaffold is present in a number of antimicrobial agents.[4][8]

-

Antiviral: Some quinoline-based compounds have shown promise as antiviral agents.[8]

-

Anti-inflammatory: Quinolines have been explored for their anti-inflammatory effects.[4][8][14]

-

Cardiovascular and Anticonvulsant: The diverse biological activities of quinolines also include applications in cardiovascular and neurological disorders.[4][5][6][8]

Modern Synthetic Advancements

While the classical named reactions remain valuable, modern organic synthesis has introduced more efficient, versatile, and environmentally benign methods for the preparation of substituted quinolines. These include transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, which allow for more precise and varied substitution patterns on the quinoline core.

Conclusion

From its serendipitous discovery in coal tar to its current status as a privileged scaffold in drug discovery, the journey of the substituted quinoline is a testament to the power of chemical synthesis and the intricate relationship between structure and biological function. The foundational synthetic methods developed over a century ago laid the groundwork for countless discoveries, and the continued innovation in synthetic chemistry ensures that the story of the substituted quinoline is far from over. This guide has provided a comprehensive overview of the historical context, key synthetic protocols, and the burgeoning applications of this remarkable class of compounds, offering valuable insights for researchers dedicated to the advancement of chemical and pharmaceutical sciences.

References

-

Quinoline - Wikipedia. Wikipedia. [Link]

-

What is the history of the discovery of quinoline? - Blog - BIOSYNCE. (2025-10-17). BIOSYNCE. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. [Link]

-

Biological activities of quinoline derivatives - PubMed. (2009-12-01). PubMed. [Link]

-

Discovery of quinolines as selective glucocorticoid receptor agonists - PubMed. (2010-10-01). PubMed. [Link]

-

Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (2009-12-01). Bentham Science. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016-07-29). National Institutes of Health. [Link]

-

Combes quinoline synthesis - Wikipedia. Wikipedia. [Link]

-

Biological Activities of Quinoline Derivatives | Bentham Science. Bentham Science. [Link]

-

Preparation and Properties of Quinoline. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (2025-08-27). Royal Society of Chemistry. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025-08-27). Royal Society of Chemistry. [Link]

-

The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines | Journal of the American Chemical Society. (1939-10-01). American Chemical Society. [Link]

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC - NIH. National Institutes of Health. [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 9. Quinoline - Wikipedia [en.wikipedia.org]

- 10. biosynce.com [biosynce.com]

- 11. uop.edu.pk [uop.edu.pk]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of quinolines as selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Putative Mechanisms of Action of 8-Fluoroquinolin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. 8-Fluoroquinolin-2-amine is a synthetic compound of interest, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive exploration of plausible mechanistic theories for 8-Fluoroquinolin-2-amine, drawing upon the established activities of structurally related quinoline derivatives. We present several hypothesized mechanisms, including kinase inhibition, histone deacetylase (HDAC) inhibition, and receptor antagonism. For each theory, we provide the scientific rationale and detailed, field-proven experimental protocols to enable rigorous investigation. This document is intended to serve as a foundational resource for researchers aiming to characterize the biological function of 8-Fluoroquinolin-2-amine and unlock its therapeutic potential.

Part 1: Introduction to 8-Fluoroquinolin-2-amine and Rationale for Mechanistic Exploration

The quinoline ring system is a recurring motif in a multitude of compounds exhibiting significant biological effects, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of various substituents onto the quinoline core can dramatically influence the compound's pharmacological profile. In the case of 8-Fluoroquinolin-2-amine, the presence of a fluorine atom at the 8-position and an amine group at the 2-position suggests the potential for specific interactions with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the amino group can act as a key hydrogen bond donor or a site for further chemical modification.

Given the absence of direct studies on the mechanism of action of 8-Fluoroquinolin-2-amine, a logical starting point for investigation is to examine the known activities of analogous compounds. This guide will focus on three primary, plausible theories derived from existing literature on substituted quinolines.

Part 2: Hypothesized Mechanisms of Action and Experimental Validation

Theory 1: Kinase Inhibition

Expertise & Experience: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer[3][4]. The quinoline and quinazoline scaffolds are present in several approved and investigational kinase inhibitors. For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a novel and selective Aurora A kinase inhibitor[5]. The structural similarity between the fluoroquinazoline core and 8-Fluoroquinolin-2-amine provides a strong rationale for investigating the latter's potential as a kinase inhibitor.

Trustworthiness through Self-Validating Systems: To test this hypothesis, a multi-tiered experimental approach is recommended, starting with broad screening and progressing to more specific validation assays.

Experimental Protocols:

1. In Vitro Kinase Activity Assay (Luminescence-Based)

This assay provides a quantitative measure of kinase activity by detecting the amount of ADP produced during the phosphorylation reaction[3].

-

Materials:

-

Kinase of interest (a panel of kinases is recommended for initial screening).

-

Kinase substrate peptide.

-

ATP.

-

8-Fluoroquinolin-2-amine.

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

ADP-Glo™ Kinase Assay Kit or similar.

-

White, opaque 96-well plates.

-

-

Procedure:

-

Prepare a 10 mM stock solution of 8-Fluoroquinolin-2-amine in 100% DMSO. Create a serial dilution in DMSO.

-

In a 96-well plate, add 2.5 µL of the serially diluted 8-Fluoroquinolin-2-amine or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Measure the luminescence of each well using a plate reader[3].

-

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cellular Assay for Target Engagement: Western Blot for Phosphorylated Proteins

If a specific kinase is identified as a target, the next step is to confirm that 8-Fluoroquinolin-2-amine can inhibit its activity within a cellular context. This can be achieved by measuring the phosphorylation status of a known downstream substrate of the kinase.

-

Materials:

-

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of 8-Fluoroquinolin-2-amine for a specified time. Include a vehicle control (DMSO).

-

Lyse the cells on ice with lysis buffer containing phosphatase inhibitors[6][7].

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane[6][8].

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control[9].

-

-

Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein with increasing concentrations of 8-Fluoroquinolin-2-amine indicates target engagement.

Data Presentation:

| Kinase Target | 8-Fluoroquinolin-2-amine IC50 (µM) | Staurosporine IC50 (nM) (Control) |

| Kinase A | [Insert Value] | 5 |

| Kinase B | [Insert Value] | 10 |

| Kinase C | [Insert Value] | 20 |

| Aurora A | [Insert Value] | [Insert Value] |

Mandatory Visualization:

Caption: Hypothetical kinase inhibition by 8-Fluoroquinolin-2-amine.

Theory 2: Histone Deacetylase (HDAC) Inhibition

Expertise & Experience: HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. A compound containing a 6-fluoroquinolin-2-yl moiety, CHR-3996, is a known class I selective HDAC inhibitor[10][11][12]. This structural precedent makes HDAC inhibition a plausible mechanism for 8-Fluoroquinolin-2-amine.

Trustworthiness through Self-Validating Systems: The investigation should begin with an in vitro enzymatic assay, followed by cellular assays to confirm the downstream effects of HDAC inhibition, such as histone hyperacetylation.

Experimental Protocols:

1. In Vitro HDAC Activity Assay (Fluorometric)

-

Materials:

-

Recombinant human HDAC enzymes (a panel of isoforms).

-

Fluorogenic HDAC substrate.

-

Assay buffer.

-

Developer solution.

-

8-Fluoroquinolin-2-amine.

-

Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control.

-

Black, opaque 96-well plates.

-

-

Procedure:

-

Prepare serial dilutions of 8-Fluoroquinolin-2-amine and the positive control.

-

Add the HDAC enzyme, assay buffer, and the test compound or control to the wells of a 96-well plate.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Measure fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Histone Acetylation Assay (Western Blot)

-

Procedure: This protocol is similar to the Western blot for phosphorylated proteins described above, with the following modifications:

-

Treat cells with 8-Fluoroquinolin-2-amine.

-

Use primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3).

-

-

Data Analysis: An increase in the ratio of acetylated histone to total histone indicates HDAC inhibition.

Mandatory Visualization:

Caption: Experimental workflow for validating HDAC inhibition.

Theory 3: Receptor Antagonism

Expertise & Experience: Certain quinoline derivatives, particularly 8-hydroxyquinolines, have been shown to act as antagonists for G-protein coupled receptors (GPCRs) like the histamine receptor 2 (HRH2)[13][14][15][16][17]. While 8-Fluoroquinolin-2-amine lacks the hydroxyl group, the quinoline core itself can participate in binding to receptor pockets. Molecular docking studies suggest that the 8-hydroxyquinoline scaffold binds to the histamine binding pocket of HRH2[15]. It is conceivable that 8-Fluoroquinolin-2-amine could act as an antagonist for HRH2 or other related receptors.

Trustworthiness through Self-Validating Systems: This hypothesis can be tested using receptor binding assays and functional cellular assays that measure the downstream signaling of the receptor.

Experimental Protocols:

1. Radioligand Binding Assay

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., HRH2).

-

Radiolabeled ligand specific for the receptor.

-

8-Fluoroquinolin-2-amine.

-

Known antagonist as a positive control.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand in the presence of varying concentrations of 8-Fluoroquinolin-2-amine.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the ability of 8-Fluoroquinolin-2-amine to displace the radiolabeled ligand and calculate its binding affinity (Ki).

2. Functional Cellular Assay (e.g., cAMP Assay for Gs-coupled receptors like HRH2)

-

Materials:

-

Cells expressing the receptor of interest.

-

Agonist for the receptor.

-

8-Fluoroquinolin-2-amine.

-

cAMP assay kit.

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of 8-Fluoroquinolin-2-amine.

-

Stimulate the cells with a known agonist of the receptor.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit.

-

-

Data Analysis: An antagonist will inhibit the agonist-induced increase in cAMP. Plot the cAMP levels against the concentration of 8-Fluoroquinolin-2-amine to determine its IC50 for functional inhibition.

Part 3: General Cellular Effects and Downstream Consequences

Regardless of the primary molecular target, it is crucial to assess the overall effect of 8-Fluoroquinolin-2-amine on cell viability and proliferation.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[18][19][20][21].

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight[20].

-

Treat the cells with serial dilutions of 8-Fluoroquinolin-2-amine for 24, 48, or 72 hours.

-

Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[18][20].

-

Remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals[21][22].

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[19].

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader[18].

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualization:

Caption: Overall strategy for elucidating the mechanism of action.

Part 4: Conclusion and Future Directions

This guide outlines a structured and technically sound approach to investigating the mechanism of action of 8-Fluoroquinolin-2-amine. By systematically testing the hypotheses of kinase inhibition, HDAC inhibition, and receptor antagonism, researchers can build a comprehensive understanding of this compound's biological activity. The provided protocols are robust and widely used in the field, ensuring the generation of reliable and interpretable data. Positive results in any of these areas will pave the way for more detailed studies, including structure-activity relationship (SAR) analysis, in vivo efficacy models, and potential lead optimization for drug development.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

-

MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

-

Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). JoVE. Retrieved from [Link]

-

Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Protocols. Retrieved from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. Retrieved from [Link]

-

Assay of protein kinases using radiolabeled ATP: A protocol. (n.d.). ResearchGate. Retrieved from [Link]

- Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(1), 104.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4278.

-

Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

- Jones, S. et al. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 53(24), 8663-78.

- Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. (2010).

- Ahamed, L. S., & Al-Rawi, A. A. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical and Clinical Research, 10(4), 118-124.

- El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)

- Angapelly, S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1269-1277.

-

Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). ResearchGate. Retrieved from [Link]

- Nagy, V. E., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 26(11), 3236.

- Mukherjee, K., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Synthetic Biology, 11(8), 2820-2828.

- Mukherjee, K., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. PubMed.

- Ghattass, K., et al. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Medicinal Chemistry Research, 25(3), 341-372.

- Discovery of 8‑Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). Semantic Scholar.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

-

8-Fluoroquinoline-2-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]

- Iacopetta, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5621.

- Mukherjee, K., et al. (2023). Insight into the Mode of Action of 8-Hydroxyquinoline-Based Blockers on the Histamine Receptor 2. Biosensors, 13(6), 571.

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Insight into the Mode of Action of 8-Hydroxyquinoline-Based Blockers on the Histamine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. broadpharm.com [broadpharm.com]

- 22. MTT (Assay protocol [protocols.io]

Introduction: The Strategic Importance of 8-Fluoroquinolin-2-amine

An In-Depth Technical Guide to 8-Fluoroquinolin-2-amine for Advanced Research

This guide provides an in-depth technical overview of 8-Fluoroquinolin-2-amine, a critical building block in modern medicinal chemistry and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its procurement, handling, and application.

8-Fluoroquinolin-2-amine is a heterocyclic aromatic amine belonging to the quinoline family. Its structure is distinguished by a fluorine atom at the 8-position and an amine group at the 2-position of the quinoline ring system. This specific substitution pattern imparts unique chemical properties that make it a highly valuable intermediate in organic synthesis.[1] The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. The amine group serves as a versatile synthetic handle for constructing more complex molecular architectures.

Consequently, 8-Fluoroquinolin-2-amine is frequently employed as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its primary applications are found in medicinal chemistry and pharmaceutical development, where it serves as a scaffold for creating novel therapeutic agents, particularly in areas like targeted cancer therapy research.[2]

Physicochemical Properties and Characterization

The identity and purity of 8-Fluoroquinolin-2-amine are confirmed through a combination of spectroscopic and physical data. While specific data can vary slightly by supplier, the core characteristics remain consistent.

| Property | Value | Source |

| CAS Number | 1342095-20-8 | [2][3] |

| Molecular Formula | C₉H₇FN₂ | [1][3] |

| Molecular Weight | 162.17 g/mol | [3] |

| Appearance | Typically a white to off-white powder | [2] |

| Synonyms | 8-Fluoro-2-aminquinoline, 8-Fluoroquinolin-2-ylamine | [1] |